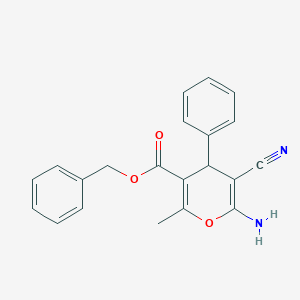

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, and carboxylate

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction provides a novel route to highly reactive pyrans . The reaction conditions often include the use of solvents such as ethanol and catalysts like calcium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Antimicrobial Activity: Studies have demonstrated that derivatives of pyran compounds exhibit antimicrobial properties. Benzyl 6-amino derivatives have shown efficacy against various bacterial strains, indicating potential use in developing new antibiotics .

- Anti-inflammatory Properties: Research indicates that pyran derivatives can modulate inflammatory responses. The benzyl group in this compound may enhance its ability to interact with inflammatory mediators, providing a pathway for therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The compound is also notable for its role in organic synthesis, particularly in the formation of complex molecules through various reactions.

Synthesis Methodologies:

- One-Pot Reactions: Efficient one-pot synthesis methods have been developed for creating 6-amino-pyran derivatives, including this compound. These methods typically involve the condensation of malononitrile with aromatic aldehydes and other reagents under mild conditions, highlighting the compound's utility in synthetic organic chemistry .

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| TMG/[bmim][BF4] | 80 °C | 83 |

| Cu(II) oxymetasilicate | CH₃CN/reflux | 88 |

| Mg/La mixed oxide | CH₃OH/65 °C | 83 |

Material Science

This compound has potential applications in material science due to its unique chemical structure.

Polymer Chemistry:

The compound can serve as a building block for polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance, particularly in biomedical applications where biocompatibility is crucial.

Future Directions and Research Opportunities

The exploration of this compound is still in its nascent stages, suggesting several avenues for future research:

- Expanded Biological Testing: Further investigation into its pharmacological properties could reveal additional therapeutic uses.

- Development of New Derivatives: Modifying the benzyl group or other components may lead to compounds with enhanced efficacy or reduced side effects.

- Application in Nanotechnology: The potential for this compound to be integrated into nanostructured materials warrants investigation, particularly for drug delivery systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran: This compound shares a similar pyran ring structure with amino and cyano groups but differs in the ester substituent.

4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-, methyl ester: Another similar compound with a pyran ring and functional groups, but with different substituents on the aromatic ring.

Uniqueness

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and the benzyl ester substituent. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Activité Biologique

Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyran ring substituted with an amino group, a cyano group, and a benzyl ester, which contribute to its reactivity and biological interactions. Its molecular formula is C19H18N2O3, and it has been identified as a key intermediate in various synthetic pathways for more complex heterocyclic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Protein-Ligand Interactions : The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in disease processes, including cancer proliferation.

- Antioxidant Activity : The structure allows for effective scavenging of free radicals, contributing to its antioxidant properties.

Anticancer Activity

Research has demonstrated that derivatives of 4H-pyran, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl 6-amino... | HCT116 (Colorectal cancer) | 75.1 | |

| Benzyl 6-amino... | MDA-MB-435 (Breast cancer) | 86.2 |

The presence of electron-withdrawing groups like cyano enhances cytotoxicity by stabilizing the transition state during enzyme interactions, leading to increased inhibition of cancer cell proliferation .

Antimicrobial Activity

Benzyl 6-amino derivatives have shown broad-spectrum antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating potent antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through assays measuring the stabilization of red blood cell membranes. High percentages of stabilization (up to 99.25%) were observed, suggesting significant anti-inflammatory activity .

Case Studies and Research Findings

- Study on Cytotoxicity : A comparative study on various pyran derivatives indicated that those with electron-withdrawing substituents showed higher cytotoxicity against multiple cancer cell lines. Benzyl 6-amino derivatives were among the most effective .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited strong DPPH radical scavenging activity, with percentages exceeding 90%, highlighting its potential as an antioxidant agent .

- Enzyme Inhibition Studies : Molecular docking studies revealed that Benzyl 6-amino derivatives effectively bind to active sites of enzymes implicated in cancer progression, confirming their role as potential therapeutic agents .

Propriétés

IUPAC Name |

benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-14-18(21(24)25-13-15-8-4-2-5-9-15)19(16-10-6-3-7-11-16)17(12-22)20(23)26-14/h2-11,19H,13,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHBVQLLXJSGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.